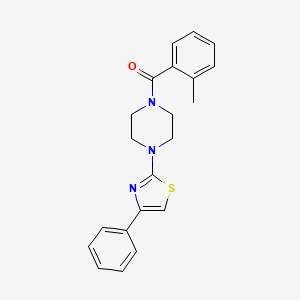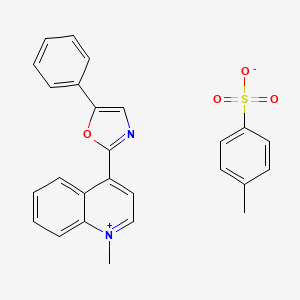![molecular formula C16H20N6O2 B6072400 N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6072400.png)
N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ACTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclohexanecarboxamide derivative with a tetrazole ring and an acetylamino group. ACTA has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also some limitations to its use. For example, it has been shown to have poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One area of interest is the development of more effective methods for administering the compound, such as the use of nanoparticles or other drug delivery systems. Another area of interest is the investigation of the compound's potential applications in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Finally, there is also interest in further exploring the compound's anti-tumor effects and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves the reaction of 4-aminophenylacetic acid with 1H-tetrazole-1-acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with cyclohexanecarbonyl chloride to yield N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. In addition, N-[4-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-12(23)18-13-5-7-14(8-6-13)19-15(24)16(9-3-2-4-10-16)22-11-17-20-21-22/h5-8,11H,2-4,9-10H2,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMZCWLOOBYZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072319.png)


![5-(2,3-dichlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6072338.png)
![2-({2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl}thio)-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6072346.png)
![N-(3'-methyl-3-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6072358.png)
![2-{4-[4,4-dimethyl-2-(2-naphthylamino)-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6072371.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-nitro-5-(phenylthio)phenyl]hexanamide](/img/structure/B6072374.png)
![methyl 3-{4-(cyclohexylcarbonyl)-6-[(3-methoxybenzyl)oxy]-2-oxo-1,4-diazepan-1-yl}propanoate](/img/structure/B6072390.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6072392.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6072396.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6072401.png)
![N-[(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B6072413.png)
![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6072420.png)